molecular formula C10H8O2S B1600729 Methyl benzothiophene-3-carboxylate CAS No. 22913-25-3

Methyl benzothiophene-3-carboxylate

Cat. No.: B1600729
CAS No.: 22913-25-3
M. Wt: 192.24 g/mol
InChI Key: FSJAXBXCHWMNAB-UHFFFAOYSA-N
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Description

Methyl benzothiophene-3-carboxylate is a heterocyclic compound that contains a benzene ring fused to a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Chemical Reactions Analysis

Types of Reactions

Methyl benzothiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor functions by acting as an agonist or antagonist .

Comparison with Similar Compounds

Methyl benzothiophene-3-carboxylate can be compared with other similar compounds such as:

  • Benzo[b]thiophene-2-carboxylic acid, methyl ester
  • Benzo[b]thiophene-3-carboxylic acid, ethyl ester
  • Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-fluoro-, methyl ester

These compounds share the benzo[b]thiophene core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJAXBXCHWMNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500981
Record name Methyl 1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-25-3
Record name Benzothiophene-3-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22913-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methanol (500 mL) solution of 1-benzothiophene-3-carbaldehyde (51.3 g, 300 mmol), sodium cyanide (22.0 g, 449 mmol) was added thereto at room temperature. Then, manganese dioxide (89.0 g, 901 mmol) was added at 0° C. The reaction mixture was stirred for 20 hours at room temperature, and then the reaction liquor was filtered. The filtrate was concentrated under reduced pressure. To the obtained residue, diethyl ether (200 mL), a saturated aqueous solution of sodium hydrogen carbonate (150 mL) and water (150 mL) were added, and the mixture was partitioned. The aqueous layer was extracted with diethyl ether (200 mL), and the organic layer was combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by column chromatography using silica gel (silica gel 300 g, hexane:diethyl ether=100:0 to 85:15), to obtain the title compound (52.1 g, 90%) as a transparent oily matter.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
89 g
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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